molecular formula C10H18 B105221 2,6-Octadiene, 2,6-dimethyl- CAS No. 2609-23-6

2,6-Octadiene, 2,6-dimethyl-

Cat. No. B105221
CAS RN: 2609-23-6
M. Wt: 138.25 g/mol
InChI Key: MZPDTOMKQCMETI-BJMVGYQFSA-N
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Description

2,6-Octadiene, 2,6-dimethyl- is a chemical compound with the formula C10H18 . It has a molecular weight of 138.2499 . The IUPAC Standard InChI is InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3 . It has several stereoisomers, including cis-2,6-Dimethyl-2,6-octadiene, 2,6-Dimethyl-2-trans-6-octadiene, 2,6-dimethyl-2,6-octadiene, 3,7-dimethyl-2,6-octadiene, 2,6-dimethyl-2,cis-6-octadiene, and 2,6-dimethyl-2,trans-6-octadiene .


Synthesis Analysis

2,6-Dimethyl-2,6-octadienes are produced during the thermal decomposition of the glucoside via proton transfer from the anomeric position to C-6 in the aglycon moiety . This suggests that 2,6-dimethyl-2,6-octadienes can form from ( )-linalyl -D-glucoside during mild pyrolysis .


Molecular Structure Analysis

The molecular structure of 2,6-Octadiene, 2,6-dimethyl- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,6-Octadiene, 2,6-dimethyl- has a molecular weight of 138.2499 . Its IUPAC Standard InChI is InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3 .

Scientific Research Applications

Formation Mechanism in Thermal Decomposition

  • Application : Understanding the formation mechanism of 2,6-dimethyl-2,6-octadienes during thermal decomposition of linalyl β-D-glucopyranoside. This includes the analysis of thermally decomposed products and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (Hattori et al., 2004).

Catalysis and Chemical Synthesis

  • Application : Development of a catalyst for selective dimerization reactions, such as the transformation of 1,3-butadiene to create octadiene derivatives. This research emphasizes the role of palladium carbene catalysts in achieving high efficiency and selectivity (Harkal et al., 2005).
  • Application : Synthesis of (±)-trans-2,5-Diisopropylborolane via cyclic hydroboration of 2,7-dimethyl-2,6-octadiene. This research highlights the impact of solvent, temperature, time, and borane reagent on the stereochemical outcome of the reaction (Laschober et al., 2001).
  • Application : Investigating the hydrogenation of citral, a compound structurally related to 2,6-dimethyl-2,6-octadiene, using polymer-supported Pd catalysts. This research contributes to understanding catalyst modifications and comparisons with conventional catalysts (Aumo et al., 2002).

Material Sciences and Chemistry

  • Application : Exploration of new routes for synthesizing specific octadiene derivatives like (2E,6E)-octadiene-3,7-dimethyldiol-1acetate. This research delves into methodical steps like acetylating and oxidation for compound synthesis (Fen-er, 2007).
  • Application : Nickel-catalyzed dimerization and alkylarylation of 1,3-dienes, resulting in octadienes with specific group positions. This study is significant for understanding the role of nickel catalysts in forming carbon-carbon bonds (Iwasaki et al., 2016).

Environmental and Green Chemistry

  • Application : Study of spirocyclopropane derivatives, including dimethyl-octadiene-based compounds, for mild steel protection in acidic solutions. This research combines experimental methods and quantum chemistry studies to evaluate corrosion inhibition properties (Chafiq et al., 2020).

properties

IUPAC Name

(6E)-2,6-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPDTOMKQCMETI-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015874
Record name (6E)-2,6-dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Octadiene, 2,6-dimethyl-

CAS RN

2792-39-4, 2609-23-6
Record name NSC310168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6E)-2,6-dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
S Watanabe, K Suga, T Fujita… - Journal of Applied …, 1974 - Wiley Online Library
Various terpene alcohols were prepared from isoprene oligomers via two steps: epoxidation with peracetic acid and isomerisation with aluminium triisopropoxide. For example, 2‐…
Number of citations: 2 onlinelibrary.wiley.com
MM Hasan, MR Al Mahmud, MG Islam - Pharmacognosy Journal, 2019 - phcogj.com
Introduction: Putranjiva roxburghii Wall. has long been used in folkloric medicine for treating arthralgia, fever, hemorrhoids, muscle pain and rheumatism. But no reports were found …
Number of citations: 8 phcogj.com
MA Golub - 1968 - osti.gov
Subject: N20310*-Chemistry-Radiation & Nuclear Chemistry-Radiation Effects; ALKENES-BUTANE; ALKENES-HEPTANE; ALKENES-OCTANE; ALKENES-PENTANE; ALKENES-…
Number of citations: 0 www.osti.gov
H Herawati, S Yuliani, R Noveriza… - … Series: Earth and …, 2023 - iopscience.iop.org
. Some biopolymer materials can be used as filler to increase the slow release capacity of the active component. Technology modification of biopesticide production processes to …
Number of citations: 4 iopscience.iop.org
FU Yunyun, YAN Xiaoqian, Y Bo, Z Jing, J Cheng… - Food and …, 2019 - ifoodmm.cn
In order to study the change of volatile compounds in baby ginger during sandy soil storage, the baby ginger were stored at proper temperature after selection, classification and …
Number of citations: 0 www.ifoodmm.cn
M Asadi - Journal of Medicinal Herbs,, 2021 - jhd.iaushk.ac.ir
Background & Aim: Glycyrrhiza glabra L. and Salvia officinalis L. due to their medicinal properties are valuable medicinal plants in Kermanshah province and the other western regions …
Number of citations: 1 jhd.iaushk.ac.ir
WC Xie, XH Yang, CH Zhang, ZC Tan, YM Xia - Thermochimica acta, 2012 - Elsevier
Three glycosidically bond flavor precursors of GGLY, LGLY and MGLY were synthsized by Koenigs–Knorr reaction. TGA and DSC were employed to measure the weight loss and …
Number of citations: 12 www.sciencedirect.com
M Bozkurt, ENŞ Sezer, N İlhan… - … –5 PROCEEDINGS BOOK, 2019 - researchgate.net
Isatis tinctoria L. is a species of the genus Brassicaceae and generally distributed in Central Asia. The plant is also used for medical purposes as well as being used as a colorant. The …
Number of citations: 2 www.researchgate.net
SH Ding, KJ An, CP Zhao, Y Li, YH Guo… - Food and bioproducts …, 2012 - Elsevier
Fresh ginger slices were dehydrated by air drying (AD), microwave drying (MD), vacuum drying (VD), and freezing drying (FD). Volatiles were extracted from fresh ginger pulp and dried …
Number of citations: 158 www.sciencedirect.com
CM Agu, KA Ani, ON Ani, MP Chinedu, CH Kadurumba… - researchgate.net
The processing of Petroleum-based oil has contributed to environmental challenges such as climate change. Recently, research attention has been shifted to oil extraction from different …
Number of citations: 0 www.researchgate.net

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